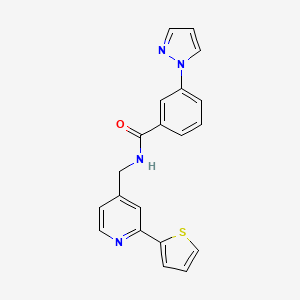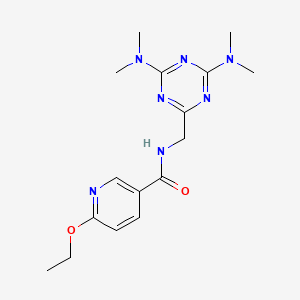
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol It is characterized by the presence of an iodo-substituted pyrazole ring attached to a butanoic acid moiety
Preparation Methods
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the butanoic acid moiety: The pyrazole derivative is then reacted with a suitable butanoic acid precursor under appropriate conditions to form the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution reactions: The iodo group on the pyrazole ring can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodo-substituted pyrazole ring allows the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and biological activity.
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid: The presence of a chlorine atom can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be leveraged for various research and industrial purposes.
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYOPYLVCCJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C=N1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-55-1 |
Source


|
| Record name | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)



![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2563209.png)
![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2563210.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)
